Tiliacorinine
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Description
Tiliacorinine is a major alkaloid isolated from a tropical plant . It has been demonstrated to have significant antitumor activity, particularly on human Cholangiocarcinoma (CCA) cell lines .
Synthesis Analysis
The incorporation of various compounds into tiliacorinine has been studied, demonstrating the specific utilization of N-methylcoclaurine . Biosynthetic experiments established that tiliacorinine has the SS-configuration at both centres .Molecular Structure Analysis
Tiliacorinine has a molecular formula of C36H36N2O5 . Its average mass is 576.681 Da and its monoisotopic mass is 576.262451 Da .Chemical Reactions Analysis
The evidence shows that both ‘halves’ of these bases are derived from N-methylcoclaurine . The O-methyl function from one of the N-methylcoclaurine units is lost in the biotransformation into tiliacorine and tiliacorinine .Physical And Chemical Properties Analysis
Tiliacorinine has a molecular formula of C36H36N2O5, an average mass of 576.681 Da, and a monoisotopic mass of 576.262451 Da .Future Directions
properties
CAS RN |
27073-73-0 |
---|---|
Product Name |
Tiliacorinine |
Molecular Formula |
C36H36N2O5 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol |
InChI |
InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-20-5-7-29(39)25(13-20)26-14-21(6-8-30(26)40-3)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3 |
InChI Key |
DQIJJKSVYLLDQW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |
Canonical SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |
synonyms |
tiliacorinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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